molecular formula C19H19N3O3S B2801445 N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 899989-50-5

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Cat. No.: B2801445
CAS No.: 899989-50-5
M. Wt: 369.44
InChI Key: FCNNGUXMGPUZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenethylamine with a thiophene derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide, a compound with the molecular formula C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S and a molecular weight of 369.44 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from the reaction of 4-methoxyphenyl acetamide derivatives with thiophene and pyridazine moieties. The compound's structure has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Structural Formula

The structural representation is as follows:

N 2 4 methoxyphenyl ethyl 2 6 oxo 3 thiophen 2 ylpyridazin 1 yl acetamide\text{N 2 4 methoxyphenyl ethyl 2 6 oxo 3 thiophen 2 ylpyridazin 1 yl acetamide}

Key Structural Features

  • Functional Groups : The compound contains an acetamide group, a methoxyphenyl group, and a pyridazine ring fused with a thiophene moiety.
  • Molecular Interactions : The presence of hydrogen bond donors and acceptors facilitates interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with phenoxy-N-arylacetamide scaffolds have demonstrated activity against various bacterial strains .

Anticancer Properties

Studies have shown that related compounds possess anticancer activities. For example, certain phenoxy-acetamides have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory effects, as indicated by its structural similarity to other known anti-inflammatory agents. Compounds in this class often modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Analgesic Activity

The analgesic potential of this compound is supported by its structural analogs that have shown effectiveness in pain management through central nervous system pathways .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various phenoxy-acetamides for their antimicrobial activities. The results indicated that modifications on the phenyl ring significantly influenced the antimicrobial potency against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In another research endeavor, the anticancer effects of a series of pyridazine derivatives were assessed against multiple cancer cell lines. Results demonstrated that certain substitutions led to enhanced cytotoxicity, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-15-6-4-14(5-7-15)10-11-20-18(23)13-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNNGUXMGPUZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.